molecular formula C17H20N8O2 B2517524 6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide CAS No. 2309776-19-8

6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide

Cat. No.: B2517524
CAS No.: 2309776-19-8
M. Wt: 368.401
InChI Key: DVVJBAQFLHJZCT-UHFFFAOYSA-N
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Description

6-Ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with ethoxy and carboxamide groups. The carboxamide moiety is linked to an azetidine ring, which is further fused to a triazolopyridazine system.

Properties

IUPAC Name

6-ethoxy-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O2/c1-4-27-16-8-5-13(19-21-16)17(26)23(3)12-9-24(10-12)15-7-6-14-20-18-11(2)25(14)22-15/h5-8,12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVJBAQFLHJZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide is a complex organic molecule characterized by its unique structural features that include multiple heterocyclic rings. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a triazolo[4,3-b]pyridazine moiety connected to an azetidine structure through a methyl bridge. The presence of diverse functional groups suggests a potential for varied biological interactions and pharmacological effects.

Biological Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit a range of biological activities. The following table summarizes the biological activities associated with structurally related compounds:

Compound NameStructural FeaturesBiological ActivityUniqueness
1-Methyl-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamidePyrrolidine ringAnticancerEnhances solubility
6-(4-Pyridyl)-[1,2,4]triazolo[4,3-b]pyridazinePyridine ringAntimicrobialLacks chromene structure
8-Hydroxyquinoline derivativesHydroxyquinoline coreAntibacterialSimilar heterocyclic nature

The uniqueness of This compound lies in its combination of both triazole and chromene functionalities that may synergistically enhance its biological activity compared to other derivatives lacking this dual framework .

Research on related compounds suggests various mechanisms through which these molecules exert their biological effects. For instance:

  • Kinase Inhibition : Many triazole derivatives act as inhibitors of specific kinases involved in cancer progression. They often bind to the ATP-binding site of the kinase domain, disrupting signaling pathways critical for tumor growth .
  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens by disrupting cellular processes or inhibiting enzyme activity .

Case Studies

Several studies have focused on the pharmacological effects of compounds related to This compound :

  • Anticancer Activity : A study demonstrated that a compound with a similar triazole structure exhibited significant cytotoxicity against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : Research indicated that derivatives containing the triazole ring showed potent activity against resistant strains of bacteria and fungi. The mechanism was attributed to the inhibition of key metabolic enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Structural Analysis

highlights NMR-based structural comparisons of analogous compounds. For example, compounds 1 and 7 exhibit chemical shift differences in regions corresponding to substituent positions (e.g., regions A: 39–44 ppm, B: 29–36 ppm). The target compound’s azetidine-triazolopyridazine moiety would likely introduce distinct shifts in these regions due to the electron-withdrawing triazole and the constrained azetidine ring, altering the local chemical environment .

Feature Target Compound Quinazoline 7n CAS 1005612-70-3
Core Structure Pyridazine + triazolopyridazine Quinazoline Pyrazolo[3,4-b]pyridine
Key Substituents Ethoxy, azetidine-linked carboxamide Aminopyridyl, methyl/p-tolyl Ethyl-methyl-pyrazole, phenyl
Molecular Weight (Da) ~450 (estimated) 342.1 374.4
Synthetic Yield Not reported 79.8% Not reported

Physicochemical Properties

  • Lipophilicity : The ethoxy group in the target compound likely increases logP compared to hydroxyl- or amine-substituted analogues, improving membrane permeability.
  • Solubility : The carboxamide and azetidine groups may enhance aqueous solubility relative to purely aromatic systems like quinazolines .

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